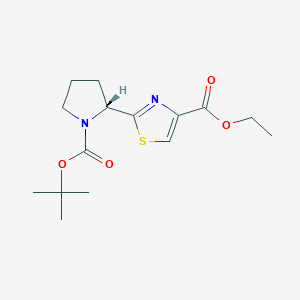
3-Chloro-4-(pyridin-4-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(pyridin-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a chlorine atom and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the benzoic acid moiety.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Aplicaciones Científicas De Investigación
3-Chloro-4-(pyridin-4-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and metal-organic frameworks (MOFs).
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(pyridin-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Lacks the chlorine substituent, affecting its reactivity and binding properties.
4-(Pyridin-4-yl)benzoic acid: Differently substituted, leading to variations in chemical behavior and applications
Uniqueness
3-Chloro-4-(pyridin-4-yl)benzoic acid is unique due to the presence of both a chlorine atom and a pyridine ring, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H8ClNO2 |
|---|---|
Peso molecular |
233.65 g/mol |
Nombre IUPAC |
3-chloro-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H8ClNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
Clave InChI |
VFPWJRWWOZUCRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)Cl)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





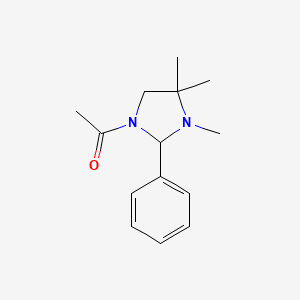
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)
![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
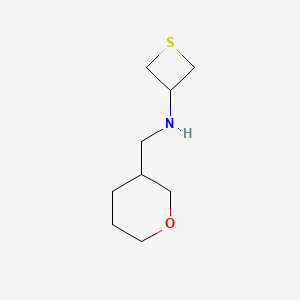
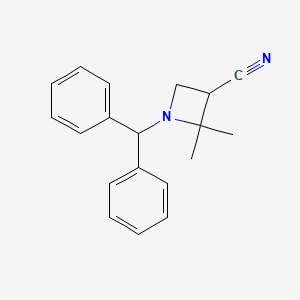


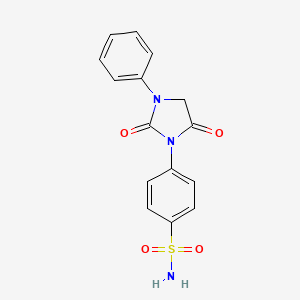
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
